Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
Description
Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (CAS 6953-39-5) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an anilinocarbonyl group and a methoxybenzoate ester.
Properties
IUPAC Name |
methyl 4-[[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-24-18(23)12-7-9-14(10-8-12)25-11-15-20-21-17(26-15)16(22)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBEDZTMZLDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NN=C(S2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-chloro-5-(anilinocarbonyl)-1,3,4-thiadiazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate has been investigated for its pharmacological properties. Thiadiazole derivatives are known for various biological activities, including:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Enzyme Inhibition : Research has shown that certain thiadiazole derivatives act as inhibitors for enzymes such as xanthine oxidase, which is relevant in treating conditions like gout and hyperuricemia .
Corrosion Inhibition
This compound has potential applications as a corrosion inhibitor in industrial settings. Its ability to form protective layers on metal surfaces can prevent corrosion in acidic environments, making it valuable in oil and gas industries .
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant properties of various thiadiazole derivatives, this compound was included among the tested compounds. The results indicated significant free-radical scavenging ability when evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. This suggests potential applications in health supplements aimed at combating oxidative stress .
Case Study 2: Enzyme Inhibition
Another research effort focused on synthesizing derivatives similar to this compound for use as xanthine oxidase inhibitors. The study utilized various structural modifications to enhance inhibitory activity while maintaining low toxicity profiles. This research underscores the compound's relevance in developing new therapeutic agents for metabolic disorders .
Mechanism of Action
The mechanism of action of Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs share the 1,3,4-thiadiazole scaffold but differ in substituents, ester groups, or functional moieties. Below is a comparative analysis:
Structural and Functional Differences
Key Observations:
The 3-oxobutanoate moiety in the analog () introduces a ketone group, which could enhance hydrogen-bonding interactions in biological systems .
Linker and Substituent Modifications: The methoxy linker in the target compound vs. sulfanyl linkers in analogs (e.g., 866042-10-6, ) alters electronic properties. The anilinocarbonyl group in the target compound contrasts with the amino substituent in the analog (). Aromatic amines (anilinocarbonyl) are associated with higher toxicity risks compared to aliphatic amines, as reflected in the target compound’s Category 4 acute toxicity classification .
Research and Application Trends
- Target Compound: Primarily used in R&D, but its discontinued status suggests challenges in synthesis, stability, or efficacy. Limited commercial availability may restrict further studies .
- Ethyl 2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate (866042-10-6): The sulfanyl-acetate backbone and anilinocarbonylamino group could enhance binding to cysteine-rich biological targets, making it a candidate for enzyme inhibition studies .
- Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate: The amino and ketone groups may improve solubility and bioavailability, positioning it as a viable alternative for drug discovery .
Biological Activity
Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate is a compound that integrates the thiadiazole ring system, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition potential, and neuroprotective effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N3O4S. The compound features a methoxy group attached to a benzoate moiety and a thiadiazole ring substituted with an anilinocarbonyl group. This unique structure contributes to its biological activity.
Anticancer Activity
Numerous studies have investigated the cytotoxic properties of thiadiazole derivatives, including this compound.
Case Studies
- Cytotoxicity against Cancer Cell Lines : In a study assessing various thiadiazole derivatives, compounds similar to this compound exhibited significant inhibitory effects on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, derivatives with similar structures showed IC50 values ranging from 0.28 µg/mL to 12.57 µg/mL against various cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with tubulin and inhibit its polymerization. Molecular docking studies revealed that certain derivatives form hydrogen bonds with tubulin at the colchicine binding site, which is crucial for their antiproliferative effects .
Enzyme Inhibition
This compound has also been studied for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to various neurological disorders.
Research Findings
- MAO Inhibition : Compounds containing the thiadiazole ring have shown promising MAO-A inhibitory activity. For instance, one derivative demonstrated an IC50 value of 0.060 ± 0.002 μM against MAO-A . This suggests that this compound may possess similar or enhanced inhibitory properties.
- Mechanism of Inhibition : The inhibition mechanism involves binding at the enzyme's active site, leading to decreased levels of neurotransmitters such as serotonin and dopamine. This property could be beneficial in treating depression and other mood disorders .
Neuroprotective Effects
The neuroprotective potential of thiadiazole derivatives has been explored in several studies.
Findings
- Anticonvulsant Activity : Some derivatives have shown significant anticonvulsant activity in animal models using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. For example, certain compounds provided up to 80% protection against seizures at specific dosages .
- Safety Profile : Importantly, these compounds exhibited low toxicity levels in preliminary tests (LD50 > 3000 mg/kg), indicating their potential for safe therapeutic use .
Q & A
Q. Advanced
- Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under inert gas. Cross-validate with capillary melting point apparatus.
- Solubility : Employ shake-flask method in buffers (pH 1–13) and common solvents (DMSO, ethanol). Quantify via HPLC or gravimetric analysis .
- LogP : Reverse-phase HPLC or shake-flask partitioning can estimate hydrophobicity, critical for bioavailability studies.
How can the structural integrity of this compound be confirmed, especially when dealing with potential decomposition products?
Q. Advanced
- Spectroscopy :
- Thermal analysis : TGA can identify decomposition thresholds (e.g., toxic fume release above 200°C) .
- X-ray crystallography : Resolve crystal packing and bond lengths for analogs (e.g., monoclinic P2₁/n symmetry for related thiadiazoles) .
What strategies are recommended for assessing the biological activity of this compound when existing toxicological data is limited?
Q. Advanced
- In vitro screening : Prioritize cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) at low concentrations (1–50 µM) due to acute toxicity risks (GHS Category 4 for oral/dermal/inhalation routes) .
- Targeted assays : Test inhibition of enzymes like cyclooxygenase or kinases, given structural similarity to bioactive thiadiazoles .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
How can researchers address contradictions in stability data under varying experimental conditions?
Q. Advanced
- Stress testing : Expose the compound to extreme pH (1–13), UV light, and elevated temperatures (40–80°C) for 24–72 hours. Monitor degradation via HPLC .
- Compatibility studies : Test interactions with common lab reagents (e.g., DMSO, PBS) to identify destabilizing agents.
- Data reconciliation : Compare results with structurally similar compounds (e.g., thiadiazoles with ester groups show pH-dependent hydrolysis) .
What analytical methods are suitable for detecting toxic byproducts formed during synthesis or decomposition?
Q. Advanced
- GC-MS : Identify volatile degradation products (e.g., methyl benzoate, aniline derivatives) .
- LC-MS/MS : Detect non-volatile impurities (e.g., hydrolyzed carboxylic acid forms).
- Elemental analysis : Quantify sulfur/nitrogen content to confirm purity and rule out sulfoxide/sulfone byproducts.
How can computational modeling aid in predicting the reactivity or bioactivity of this compound?
Q. Advanced
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Screen against targets like PPARδ (see analog interactions in PDB 6A6P) .
- ADMET prediction : Use tools like SwissADME to estimate permeability, CYP inhibition, and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
